N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide
Overview
Description
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. It is known for its interaction with various biological targets, making it a valuable candidate for drug development and research.
Mechanism of Action
Target of Action
The primary target of the compound N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs), and to date, the three different alpha1-adrenergic receptor subtypes, namely alpha1A-, alpha1B- and alpha1D-adrenergic receptors, have been cloned and characterized .
Mode of Action
N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The interaction of N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide with the alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The activation or blockade of these receptors can lead to changes in these pathways and their downstream effects .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide have been studied. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .
Result of Action
The molecular and cellular effects of N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide’s action are primarily related to its interaction with the alpha1-adrenergic receptors. This interaction can lead to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Analysis
Biochemical Properties
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide has been shown to interact with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound exhibits affinity in the range from 22 nM to 250 nM .
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s interaction with these receptors can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with alpha1-adrenergic receptors . This interaction can lead to changes in gene expression and can influence enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 2-(2-methoxyphenyl)piperazine.
Coupling with Furan-2-carboxylic Acid: The intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent targeting alpha1-adrenergic receptors, which are involved in various physiological processes such as vasoconstriction and neurotransmission.
Neuropharmacology: The compound is investigated for its effects on the central nervous system, particularly in the treatment of neurodegenerative and psychiatric disorders.
Drug Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used for the treatment of benign prostatic hyperplasia, it shares a similar mechanism of action.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}furan-2-carboxamide is unique due to its specific structural features, such as the presence of a furan ring and a methoxyphenyl group, which contribute to its distinct pharmacological profile. Its ability to selectively target alpha1-adrenergic receptors with high affinity makes it a promising candidate for further research and development .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-16-6-3-2-5-15(16)21-12-10-20(11-13-21)9-8-19-18(22)17-7-4-14-24-17/h2-7,14H,8-13H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJYNFRNHSYBAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025537 | |
Record name | N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184951-37-9 | |
Record name | N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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